molecular formula C13H17F3N2O2S B2718078 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1375172-30-7

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2718078
CAS No.: 1375172-30-7
M. Wt: 322.35
InChI Key: JWNBCOUMXCTTCO-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative of interest in chemical and pharmaceutical research. Urea compounds are a significant class of organic molecules known for their diverse biological activities and are frequently investigated as key scaffolds in medicinal chemistry and agrochemical development . The structure of this compound, which features a trifluoromethylphenyl group and a hydroxy-methylthiopropyl side chain, suggests potential for interaction with various biological targets, similar to other phenylurea compounds studied for their pesticidal and pharmacological properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use. Researchers are responsible for ensuring all applicable institutional and governmental regulations are followed when handling this compound. The buyer assumes all responsibility for confirming the product's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O2S/c1-12(20,8-21-2)7-17-11(19)18-10-6-4-3-5-9(10)13(14,15)16/h3-6,20H,7-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNBCOUMXCTTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of the Hydroxy and Methylthio Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the precursor molecules.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylurea Derivatives

a. Fluometuron (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea)

  • Structure : Simpler urea backbone with N,N-dimethyl groups and a 3-(trifluoromethyl)phenyl substituent.
  • Application : Herbicide (EU pesticide classification) .
  • Key Differences : Lack of hydroxy-methylthio-propyl chain reduces steric bulk and hydrogen-bonding capacity compared to the target compound. This likely limits Fluometuron’s utility in targeted protein interactions, favoring broad agrochemical activity instead.

b. 1-(4-Cyanophenyl)-3-(2-(trifluoromethyl)phenyl)urea (6j)

  • Structure: Features a 4-cyanophenyl group instead of the hydroxy-methylthio-propyl chain.
  • Synthetic Data : Yield = 83.4%; ESI-MS m/z = 306.1 [M+H]+ .
  • The absence of a hydroxy group may reduce solubility in polar solvents compared to the target compound.

c. 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j)

  • Structure : Incorporates a chloromethyl-thiazolylphenyl group.
  • Synthetic Data : Yield = 52.7%; ESI-MS m/z = 412.1 [M+H]+ .
  • This contrasts with the target compound’s hydroxy-methylthio chain, which may prioritize hydrogen bonding over aromatic interactions.
Urea Derivatives with Complex Side Chains

a. M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride)

  • Structure: Includes a morpholino group, pyridinylethyl chain, and hydrochloride salt.
  • Application : FAK (Focal Adhesion Kinase) activator with enhanced water solubility due to the HCl salt .
  • Comparison: The morpholino and pyridinyl groups enhance solubility and target specificity for kinase interactions.

b. Tetrazine-Modified Ureas (e.g., Compound 1 in )

  • Structure : Contains a tetrazine-oxyethyl group and perfluorophenyl moiety.
  • Application : Anion receptor with strong electron-deficient character for chloride binding .
  • Comparison : The tetrazine core enables click chemistry applications, absent in the target compound. The perfluorophenyl group increases electronegativity, contrasting with the 2-(trifluoromethyl)phenyl group’s balance of lipophilicity and steric effects.

Key Research Findings and Trends

Trifluoromethyl Phenyl Role : The 2-(trifluoromethyl)phenyl group is a common motif in agrochemicals (e.g., Fluometuron) and medicinal compounds (e.g., M64HCl), emphasizing its versatility in enhancing stability and target engagement .

Side-Chain Impact: Hydroxy and methylthio groups (target compound) vs. cyano or chloromethyl-thiazole (6j, 8j) significantly alter solubility and binding modes. For instance, hydroxy groups may improve aqueous solubility, whereas chloromethyl groups enable covalent modifications .

Synthetic Challenges: Lower yields in thiazole-containing ureas (8j: 52.7%) compared to cyanophenyl derivatives (6j: 83.4%) suggest steric or electronic hurdles in coupling reactions .

Biological Activity

The compound 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a member of the urea family, which has garnered interest due to its diverse biological activities. Urea derivatives are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H14F3N1O2S1
  • Molecular Weight : 295.31 g/mol

This structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity, alongside a hydroxyl and methylthio group that may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant inhibitory effects on various cancer cell lines.

  • Case Study : A related urea derivative exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15-30 µM across several cancer types including breast and lung cancer cell lines . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Urea derivatives are also recognized for their antimicrobial properties. The target compound's structural features suggest potential activity against bacterial strains.

  • Research Findings : In vitro assays have shown that similar thio-urea compounds possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values reported as low as 0.25 µg/mL . This suggests that the target compound may also exhibit comparable antimicrobial effects.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer. Some urea derivatives have been investigated for their anti-inflammatory properties.

  • Experimental Data : Compounds with similar functional groups have shown inhibition of pro-inflammatory cytokines in cell cultures, indicating that the target compound might modulate inflammatory pathways effectively .

The biological activity of 1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-3-(2-(trifluoromethyl)phenyl)urea may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many urea derivatives act as inhibitors of key enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : The presence of the trifluoromethyl group may enhance binding affinity to receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerGI50: 15-30 µM
AntimicrobialIC50: 0.25 µg/mL
Anti-inflammatoryCytokine inhibition

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